2-Bromo-3-chloro-4-fluoro-6-methyl-aniline
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Overview
Description
2-Bromo-3-chloro-4-fluoro-6-methyl-aniline: is an aromatic amine compound characterized by the presence of bromine, chlorine, fluorine, and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-4-fluoro-6-methyl-aniline typically involves multi-step reactions starting from commercially available precursors. One common method is the halogenation of 4-fluoro-2-methylaniline, followed by selective bromination and chlorination under controlled conditions. The reaction conditions often involve the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-chloro-4-fluoro-6-methyl-aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro compounds or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Nucleophilic Substitution: Substituted anilines.
Oxidation: Nitro compounds.
Reduction: Amines.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Chemistry: 2-Bromo-3-chloro-4-fluoro-6-methyl-aniline is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .
Industry: The compound is utilized in the production of specialty chemicals and materials. It is also used in the development of advanced materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-4-fluoro-6-methyl-aniline and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its targets, leading to desired therapeutic effects .
Comparison with Similar Compounds
- 2-Bromo-4-chloro-6-fluoroaniline
- 2-Bromo-3-chloro-4-fluoroaniline
- 2-Bromo-4-chloro-6-methylaniline
Comparison: 2-Bromo-3-chloro-4-fluoro-6-methyl-aniline is unique due to the specific arrangement of halogen and methyl substituents on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of the methyl group can influence the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications .
Properties
IUPAC Name |
2-bromo-3-chloro-4-fluoro-6-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClFN/c1-3-2-4(10)6(9)5(8)7(3)11/h2H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODRALUDVGRNCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)Br)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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